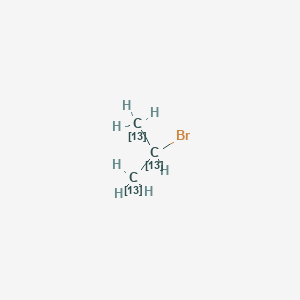
2-Bromopropane-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopropane-13C3, also known as isopropyl bromide, is a halogenated hydrocarbon with the molecular formula C3H7Br. This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications. It is a colorless liquid that is highly flammable and has a distinct odor .
Vorbereitungsmethoden
2-Bromopropane-13C3 can be synthesized through several methods. One common method involves the reaction of isopropanol with hydrobromic acid. This reaction typically requires heating to facilitate the formation of 2-Bromopropane . Another method involves the use of phosphorus tribromide as a reagent, which reacts with isopropanol to produce 2-Bromopropane . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.
Analyse Chemischer Reaktionen
2-Bromopropane-13C3 undergoes various chemical reactions, including elimination, substitution, and reduction reactions.
Elimination Reactions: When heated with a concentrated solution of sodium or potassium hydroxide in ethanol, this compound undergoes an elimination reaction to form propene.
Substitution Reactions: It can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of isopropanol.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of propane.
Wissenschaftliche Forschungsanwendungen
2-Bromopropane-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:
Biology: The labeled carbon-13 isotopes make it useful in metabolic studies and tracing biochemical pathways.
Industry: this compound is used as a solvent in industrial cleaning, degreasing, metal processing, and finishing.
Wirkmechanismus
The mechanism of action of 2-Bromopropane-13C3 involves its ability to undergo elimination and substitution reactions. In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine. This rearrangement of electrons expels the bromine as a bromide ion and produces propene . In substitution reactions, the bromine atom is replaced by other nucleophiles, resulting in the formation of different products .
Vergleich Mit ähnlichen Verbindungen
2-Bromopropane-13C3 can be compared with other similar compounds such as bromoethane, 1-bromopropane, tert-butyl bromide, and 2-bromobutane .
Bromoethane: Similar to this compound, bromoethane is used as an alkylating agent in organic synthesis. it has a simpler structure with only two carbon atoms.
1-Bromopropane: This compound is used as a solvent and in the production of pharmaceuticals. It differs from this compound in the position of the bromine atom.
tert-Butyl Bromide: Used in organic synthesis, tert-butyl bromide has a more complex structure with a tertiary carbon atom bonded to the bromine.
2-Bromobutane: Similar to this compound, 2-bromobutane undergoes elimination and substitution reactions. it has a longer carbon chain and different reactivity due to its structure.
This compound stands out due to its labeled carbon-13 isotopes, making it particularly valuable in research applications involving isotopic labeling and tracing.
Eigenschaften
Molekularformel |
C3H7Br |
|---|---|
Molekulargewicht |
125.97 g/mol |
IUPAC-Name |
2-bromo(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1+1,2+1,3+1 |
InChI-Schlüssel |
NAMYKGVDVNBCFQ-VMIGTVKRSA-N |
Isomerische SMILES |
[13CH3][13CH]([13CH3])Br |
Kanonische SMILES |
CC(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


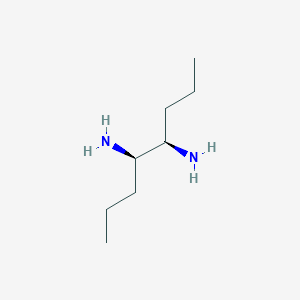
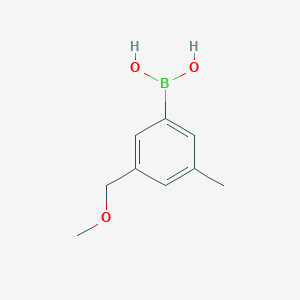
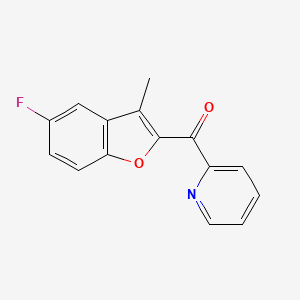



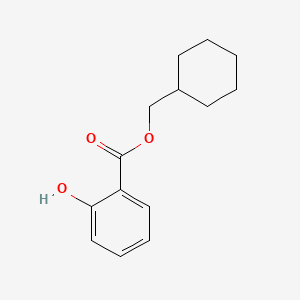
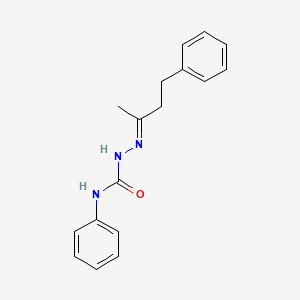
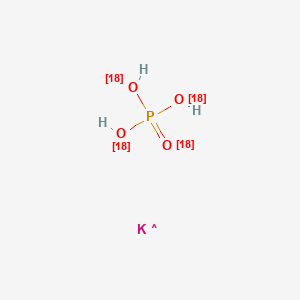

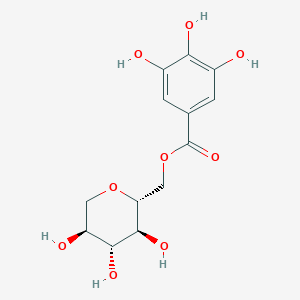
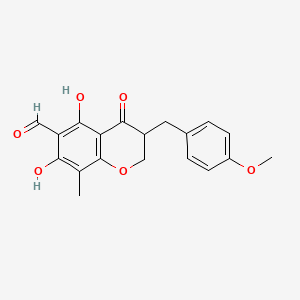
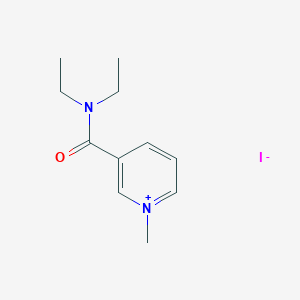
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt](/img/structure/B14081392.png)
